1-(3-Hydroxy-2-methylphenyl)piperazine
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-3-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c1-9-10(3-2-4-11(9)14)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3 |
InChI Key |
VTTZFPLYLRKXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Effects on Receptor Affinity and Selectivity
Piperazine derivatives exhibit diverse biological activities depending on the substituents attached to the phenyl ring. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (Cl, CF₃): Enhance receptor selectivity. For example, TFMPP’s 3-CF₃ group increases 5-HT1B affinity by 65-fold compared to mCPP .
- Steric Effects (2-CH₃): The methyl group in this compound may restrict rotational freedom, influencing receptor docking .
Pharmacokinetic and Metabolic Differences
- Metabolism: Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which are further metabolized by CYP2D6 . The hydroxyl group in this compound may promote glucuronidation, enhancing excretion compared to chlorinated analogs like mCPP.
- Solubility: The hydroxyl group increases hydrophilicity (logP ~1.5–2.0 estimated), contrasting with lipophilic analogs like TFMPP (logP ~2.8) .
Physicochemical Properties
| Property | This compound | mCPP | TFMPP |
|---|---|---|---|
| Molecular Weight | ~218 g/mol | 198 g/mol | 246 g/mol |
| logP (Estimated) | ~1.8 | ~2.5 | ~2.8 |
| pKa (Hydroxyl) | ~9.5–10.5 | N/A | N/A |
| Solubility in Water | Moderate | Low | Very Low |
Preparation Methods
Reductive Amination
Reductive amination is widely used for synthesizing piperazines from ketones or aldehydes. While this method typically forms secondary amines, adaptations could target the desired substitution pattern.
Key Steps :
-
Imine Formation : React a 3-hydroxy-2-methylphenyl aldehyde with piperazine in the presence of a carbonyl source.
-
Reduction : Use sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the imine to the amine.
Challenges :
Cyclization via Dioxime Intermediates
A method reported in PMC involves forming piperazines through reductive cyclization of dioximes. For 1-(3-hydroxy-2-methylphenyl)piperazine, this could involve:
-
Dioxime Synthesis : React a nitrosoalkene with a primary amine bearing the 3-hydroxy-2-methylphenyl group.
-
Catalytic Hydrogenation : Use Ra-Ni or Pd/C under H₂ pressure to cyclize the dioxime to the piperazine ring.
Example :
Dioximes derived from α-phenylethylamine were hydrogenated to form chiral piperazines, demonstrating the viability of this approach.
Reaction Conditions and Optimization
Reductive Amination Parameters
| Parameter | Optimal Range | Catalyst/Reagent | Solvent |
|---|---|---|---|
| Temperature | 25–80°C | NaBH(OAc)₃ or H₂/Pd-C | THF, MeOH |
| Pressure (H₂) | 40–100 psi | Pd/C, Ra-Ni | Methanol |
| Reaction Time | 2–6 hours |
Notes :
Coupling Reactions
| Parameter | Optimal Range | Reagents | Solvent |
|---|---|---|---|
| Temperature | 50–100°C | Phosgene, DCC | THF, ACN |
| Base | Et₃N, NaH | ||
| Stoichiometry | 1:1 (aryl:piperazine) |
Example from Patent WO1996021648A1 :
A -CX-group-providing agent (e.g., phosgene) was used to activate an aryl intermediate, enabling coupling with piperazine.
Analytical Characterization
Key techniques for verifying the structure include:
NMR Spectroscopy
-
¹H NMR : Peaks for hydroxy (δ 1.8–2.2 ppm), methyl (δ 2.2–2.4 ppm), and aromatic protons (δ 6.8–7.5 ppm).
-
¹³C NMR : Carbonyl (if present) or hydroxy-bearing carbons (δ 120–140 ppm).
Mass Spectrometry
-
ESI-MS : Protonated molecular ion [M+H]⁺ at m/z 206 (assuming molecular formula C₁₁H₁₆N₂O).
Challenges and Limitations
-
Steric Hindrance : The 3-hydroxy-2-methylphenyl group may impede nucleophilic attack or cyclization.
-
Hydroxy Group Sensitivity : Protection/deprotection steps may be required to prevent oxidation or side reactions.
-
Byproduct Formation : Competing reactions (e.g., dimerization) necessitate precise control of stoichiometry and reaction conditions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| Coupling Reactions | Direct aryl-piperazine bond formation | Sensitive to steric effects | Moderate (50–70%) |
| Reductive Amination | Mild conditions, high selectivity | Requires imine intermediates | High (70–90%) |
| Dioxime Cyclization | Stereoselective ring formation | Limited functional group tolerance | Moderate (60–80%) |
Q & A
Q. How can researchers optimize the synthesis yield of 1-(3-Hydroxy-2-methylphenyl)piperazine derivatives?
Methodological Answer: To optimize yield, focus on reaction stoichiometry and catalyst selection. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed under ambient conditions using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a solvent system of H₂O:DCM (1:2). Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via column chromatography (silica gel, ethyl acetate:hexane 1:8). Adjust equivalents of azide derivatives (1.2 equiv.) to improve conversion rates .
Q. What analytical techniques are most effective for structural characterization of this compound and its analogs?
Methodological Answer: Combine NMR (¹H/¹³C) for functional group identification, IR spectroscopy for detecting hydroxyl and aromatic stretches, and mass spectrometry (ESI-MS) for molecular weight confirmation. For isomers or structural analogs, Raman microspectroscopy with multivariate analysis (e.g., PCA and LDA) can differentiate subtle structural variations. Use laser power ≥20 mW and 128–256 scans to enhance spectral resolution .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved across studies?
Methodological Answer: Contradictions may arise from metabolic or species-specific differences. Conduct kinetic analyses in liver microsomes (e.g., Wistar rats) to assess sex-based variations in metabolism (e.g., male > female Km values). Validate findings using in vitro receptor binding assays under standardized conditions (pH, temperature) to isolate confounding factors .
Q. What experimental strategies are recommended for studying receptor binding affinities of this compound derivatives?
Methodological Answer: Use radioligand displacement assays (e.g., [³H]-serotonin or [³H]-dopamine) to measure IC₅₀ values. For CNS targets, employ autoradiography in brain slices or computational docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets and polar residues. Compare results with structurally similar compounds (e.g., 1-(3-chlorophenyl)piperazine) to identify substituent effects on binding .
Q. How can researchers investigate the metabolic pathways of this compound in vivo?
Methodological Answer: Administer the compound to model organisms (e.g., rats) and collect plasma/liver samples. Use LC-MS/MS to detect hydroxylated or demethylated metabolites. For enzyme kinetics, incubate with CYP450 isoforms (e.g., CYP2D6) and quantify metabolites via capillary electrophoresis (UV detection at 236 nm). Normalize data using internal standards (e.g., p-tolylpiperazine) .
Q. What methodologies are effective for distinguishing structural analogs of this compound in complex mixtures?
Methodological Answer: Apply Raman microspectroscopy coupled with multivariate statistics. Use parameters such as 20 mW laser power and 256 scans to generate high-resolution spectra. Perform PCA to reduce dimensionality and LDA to classify isomers (e.g., trifluoromethylphenyl or chlorophenyl derivatives). Validate with reference standards and cross-check via HPLC retention times .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
